6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid
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Overview
Description
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclohexyl ring substituted with a carbamoyl group linked to a dichlorohydroxyphenyl moiety, and a hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the dichlorohydroxyphenyl intermediate: This step involves the chlorination of a hydroxyphenyl compound to introduce the dichloro substituents.
Carbamoylation: The dichlorohydroxyphenyl intermediate is then reacted with a suitable carbamoylating agent to form the carbamoyl derivative.
Cyclohexylation: The carbamoyl derivative is subjected to a cyclohexylation reaction to introduce the cyclohexyl group.
Hexanoic acid chain introduction: Finally, the hexanoic acid chain is introduced through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can inhibit its function.
Receptor modulation: By interacting with cell surface receptors, it can modulate signaling pathways.
Gene expression regulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]pentanoic acid: Similar structure but with a pentanoic acid chain.
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]butanoic acid: Similar structure but with a butanoic acid chain.
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]propanoic acid: Similar structure but with a propanoic acid chain.
Uniqueness
The uniqueness of 6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid lies in its specific combination of functional groups and chain length, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H25Cl2NO4 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid |
InChI |
InChI=1S/C19H25Cl2NO4/c20-16-13(8-9-14(23)17(16)21)22-18(26)19(11-5-2-6-12-19)10-4-1-3-7-15(24)25/h8-9,23H,1-7,10-12H2,(H,22,26)(H,24,25) |
InChI Key |
LPUUNCQEFFZHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCCCCC(=O)O)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
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